molecular formula C15H10N2O2S B406112 N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine

N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine

Katalognummer: B406112
Molekulargewicht: 282.3g/mol
InChI-Schlüssel: RIZQIHSQTLYUGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine is an organic compound with the molecular formula C15H10N2O2S and a molecular weight of 282.3 g/mol This compound is characterized by the presence of a naphthalene ring and a thienyl ring, connected through a methylene bridge with an amine group

Vorbereitungsmethoden

The synthesis of N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine involves several steps, typically starting with the preparation of the naphthyl and thienyl precursors. One common method involves the condensation of 1-naphthylamine with 5-nitro-2-thiophenecarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring, due to the electron-donating nature of the amine group.

    Condensation: The methylene bridge allows for further condensation reactions with other aldehydes or ketones, forming more complex structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various aldehydes or ketones. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it a useful tool in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent, due to its ability to interfere with cellular processes.

    Industry: It is used in the production of dyes and pigments, owing to its vibrant color and stability.

Wirkmechanismus

The mechanism by which N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine exerts its effects involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound can also inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions .

Vergleich Mit ähnlichen Verbindungen

N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine can be compared to other similar compounds, such as:

    2-Naphthyl-[(5-nitro-2-thienyl)methylene]amine: Similar structure but with the naphthyl group in a different position, leading to different reactivity and applications.

    1-Naphthyl-[(4-nitro-2-thienyl)methylene]amine:

    1-Naphthyl-[(5-amino-2-thienyl)methylene]amine: The amino group instead of the nitro group results in different biological activities and applications

Eigenschaften

Molekularformel

C15H10N2O2S

Molekulargewicht

282.3g/mol

IUPAC-Name

N-naphthalen-1-yl-1-(5-nitrothiophen-2-yl)methanimine

InChI

InChI=1S/C15H10N2O2S/c18-17(19)15-9-8-12(20-15)10-16-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H

InChI-Schlüssel

RIZQIHSQTLYUGA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(S3)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(S3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.